molecular formula C9H10BrNO2 B2782828 Methyl 2-amino-5-bromo-4-methylbenzoate CAS No. 1824597-08-1

Methyl 2-amino-5-bromo-4-methylbenzoate

Cat. No.: B2782828
CAS No.: 1824597-08-1
M. Wt: 244.088
InChI Key: CSKVISIFXYJBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-bromo-4-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in the presence of a catalyst such as iron(III) bromide for the bromination step, and concentrated nitric acid for the nitration step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes followed by catalytic hydrogenation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxide in polar solvents.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dehalogenated compounds.

    Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-5-bromo-4-methylbenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-3-bromobenzoate

Comparison: Methyl 2-amino-5-bromo-4-methylbenzoate is unique due to the presence of a methyl group at the 4-position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVISIFXYJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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